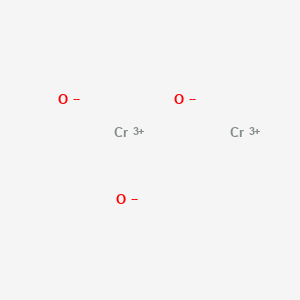
Chromic oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is one of the principal oxides of chromium and is known for its distinct green color, earning it the nickname “chrome green.” This compound is widely used in various industrial applications due to its unique properties, including high melting and boiling points, and its stability in different chemical environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromic oxide can be synthesized through several methods. One common method is the reduction of sodium dichromate with sulfur. This process involves the following steps:
Roasting of Chromium Ore: Chromium ore is roasted in the presence of oxygen to produce sodium chromate.
Conversion to Sodium Dichromate: Sodium chromate is then converted to sodium dichromate via an acid treatment.
Reduction to Chromium Oxide: Sodium dichromate is reduced using sulfur to produce chromium oxide.
Industrial Production Methods
In industrial settings, chromium oxide is often produced through the thermal decomposition of ammonium dichromate or by the reduction of chromium(III) chloride with hydrogen. These methods are preferred due to their efficiency and the high purity of the resulting chromium oxide .
Chemical Reactions Analysis
Types of Reactions
Chromic oxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chromium(VI) oxide under specific conditions.
Reduction: It can be reduced to chromium metal using reducing agents like aluminum or carbon.
Substitution: This compound reacts with acids to form chromium salts, such as chromium(III) chloride when reacted with hydrochloric acid.
Common Reagents and Conditions
Oxidation: Requires strong oxidizing agents and high temperatures.
Reduction: Commonly involves reducing agents like aluminum or carbon at high temperatures.
Substitution: Typically involves reactions with acids like hydrochloric acid or sulfuric acid.
Major Products
Oxidation: Chromium(VI) oxide.
Reduction: Chromium metal.
Substitution: Chromium salts such as chromium(III) chloride.
Scientific Research Applications
Chromic oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Investigated for its potential use in biological systems, including as a component in biosensors.
Medicine: Explored for its antibacterial and anticancer properties, particularly in the form of nanoparticles.
Industry: Widely used as a pigment in paints, inks, and glasses due to its vibrant green color.
Mechanism of Action
The mechanism by which chromium oxide exerts its effects varies depending on its application. In catalysis, chromium oxide facilitates chemical reactions by providing a stable surface for reactants to interact. In biological systems, chromium oxide nanoparticles can interact with cellular components, leading to antibacterial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but they often involve interactions with cellular membranes and proteins .
Comparison with Similar Compounds
Chromic oxide can be compared with other chromium compounds, such as:
Chromium(II) oxide (CrO): A black powder that is less stable and more reactive than chromium(III) oxide.
Chromium(VI) oxide (CrO₃): A highly toxic and strong oxidizing agent, used in different applications compared to chromium(III) oxide.
This compound is unique due to its stability, non-toxicity (compared to chromium(VI) compounds), and its vibrant green color, making it highly valuable in both industrial and research settings .
Properties
CAS No. |
11118-57-3 |
|---|---|
Molecular Formula |
CrO2 Cr2O3 |
Molecular Weight |
151.99 g/mol |
IUPAC Name |
chromium(3+);oxygen(2-) |
InChI |
InChI=1S/2Cr.3O/q2*+3;3*-2 |
InChI Key |
UOUJSJZBMCDAEU-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Cr+3].[Cr+3] |
Canonical SMILES |
[O-2].[O-2].[O-2].[Cr+3].[Cr+3] |
density |
4.9 g/cm³ |
Key on ui other cas no. |
12018-34-7 12218-36-9 11118-57-3 12018-01-8 |
physical_description |
DryPowder BROWN-BLACK POWDER. |
Pictograms |
Flammable |
solubility |
Solubility in water: none |
Synonyms |
chromium dioxide chromium oxide chromium oxide (CrO2) chromium(IV) oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















